N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
Description
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring fused naphtho-thiazole and benzothiazole moieties linked via a carboxamide group. Its structure includes a conjugated π-system, which may confer unique electronic and photophysical properties. The Z-configuration of the methyl-substituted naphthothiazole imine moiety likely influences its stereochemical stability and reactivity . While direct synthesis data for this compound are absent in the provided evidence, analogous synthesis protocols for fused thiazole derivatives (e.g., naphthalino[1,2-d]thiazole-based compounds) involve condensation reactions of hydrazine derivatives with carbonyl-containing precursors under reflux conditions, often catalyzed by sodium acetate or ethoxide .
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS2/c1-23-17-13-7-3-2-6-12(13)10-11-16(17)26-20(23)22-18(24)19-21-14-8-4-5-9-15(14)25-19/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKLEZPHGANOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide involves multiple steps. One common synthetic route includes the condensation of 2-aminobenzothiazole with 2-bromo-1-methyl-naphthalene under basic conditions to form the intermediate. This intermediate is then reacted with thioamide under acidic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers.
Scientific Research Applications
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems and substituent effects:
Naphthalino[1,2-d]thiazole Derivatives
Compounds 11, 12, and 13 from share the naphthalino[1,2-d]thiazole scaffold but differ in substituents and appended functional groups:
- Compound 11: Features a pyrimidino[4,5-c]pyrazole ring and benzamido group. Its melting point (276°C) and IR bands (3395–3240 cm⁻¹ for NH stretches) suggest strong intermolecular hydrogen bonding, a property less pronounced in the target compound due to the absence of free NH groups .
- Compound 12: Incorporates a cyano group and ethoxy-thiazole moiety. The CN stretch at 2223 cm⁻¹ (IR) and C=O amid signal at 1680 cm⁻¹ are comparable to the carboxamide group in the target compound, though the latter’s conjugated system may redshift these absorptions .
- Compound 13: Contains an ethoxy-thiazolo-pyrimidino ring. Its lower melting point (181°C vs. 276°C for Compound 11) highlights the destabilizing effect of ethoxy substituents, contrasting with the methyl group in the target compound, which may enhance lipophilicity without significantly altering thermal stability .
Benzothiazole-Triazole-Acetamide Hybrids
describes compounds like 9a–9e , which combine benzothiazole, triazole, and acetamide groups. Key differences include:
- Bioactivity : Compounds 9a–9e exhibit docking poses with enzymes (e.g., α-glucosidase), suggesting biological relevance. The target compound’s carboxamide group may similarly interact with biological targets via hydrogen bonding, though its larger aromatic system could influence binding specificity .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis likely mirrors methods for analogous thiazoles, where refluxing precursors (e.g., hydrazine-carbothioamides) with sodium acetate yields fused heterocycles in moderate-to-high yields (59–72%) .
- Spectroscopic Trends : The carboxamide C=O stretch (~1680–1700 cm⁻¹) aligns with reported values for Compound 12, while the methyl-imine group may introduce unique ¹H-NMR shifts near δ 3.2–3.4 ppm .
- Structure-Activity Relationships : Bulkier aromatic systems (e.g., naphthothiazole vs. benzothiazole) generally enhance thermal stability but may reduce solubility—a trade-off mitigated by the target compound’s methyl group .
Biological Activity
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphtho-thiazole moiety and a benzothiazole unit. Its chemical formula is , and it exhibits various physicochemical properties conducive to biological activity.
Biological Activities
Research has highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Studies indicate that derivatives of benzothiazoles exhibit antimicrobial properties. The structure of this compound suggests potential effectiveness against various pathogens due to the presence of thiazole and benzothiazole rings which are known for their antimicrobial effects .
Table 1: Summary of Antimicrobial Activity
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
3. Anticancer Properties
Recent studies have suggested that similar compounds exhibit cytotoxic effects against various cancer cell lines. The naphtho-thiazole structure may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound is believed to inhibit key enzymes involved in disease processes. For instance, it may act as an acetylcholinesterase inhibitor, which is crucial in neurodegenerative diseases like Alzheimer’s .
Table 2: Enzyme Inhibition Studies
2. Interaction with Cellular Targets
Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell signaling pathways related to inflammation and cancer progression .
Case Studies
Several case studies have been documented regarding the efficacy of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several benzothiazole derivatives against bacterial strains such as Staphylococcus aureus, the compound demonstrated significant inhibitory effects compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
A study evaluated the anti-inflammatory activity of the compound in a rat model of arthritis. Results indicated a marked reduction in paw swelling and inflammatory mediators compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
